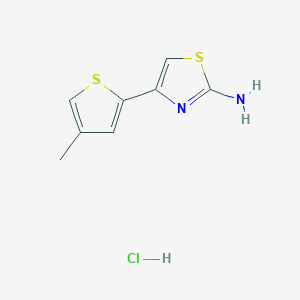
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
作用機序
Target of Action
The primary targets of 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets by acting as a potent inhibitor. It has been shown to be a dominant and selective COX-2 inhibitor , exhibiting IC50 values in the range of 0.76–9.01 μM . This means it binds to the COX-2 enzyme, preventing it from catalyzing the production of pro-inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory mediators, thus affecting the inflammatory pathway . This results in a reduction of inflammation and pain, which is why this compound has potential as an anti-inflammatory and analgesic drug .
Pharmacokinetics
The effectiveness of this compound in inhibiting cox-2 suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in inflammation and pain. In vivo studies have shown that this compound is effective in animal models when used at concentrations of 5, 10, and 20 mg/kg body weight . Furthermore, it has been found to be a potent inhibitor in the anti-nociceptive assay .
生化学分析
Biochemical Properties
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit COX-2, an enzyme involved in inflammation . It also interacts with 5-LOX, another enzyme involved in the inflammatory response .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have anti-inflammatory effects, acting as a potent inhibitor of COX-2 . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as COX-2 and 5-LOX . By inhibiting these enzymes, it can exert its effects at the molecular level, potentially leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At concentrations of 5, 10, and 20 mg/kg body weight, it has been shown to have significant anti-inflammatory effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves multi-step chemical reactions. One common method includes the reaction of 4-methylthiophen-2-ylamine with thioamide under controlled conditions to form the thiazole ring. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is usually purified through crystallization or chromatography to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the methylthiophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another thiazole derivative with potential anti-inflammatory and analgesic properties
Uniqueness
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride stands out due to its unique combination of the thiazole ring and the 4-methylthiophen-2-yl group.
特性
IUPAC Name |
4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2.ClH/c1-5-2-7(11-3-5)6-4-12-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIIIGFMHRQVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)
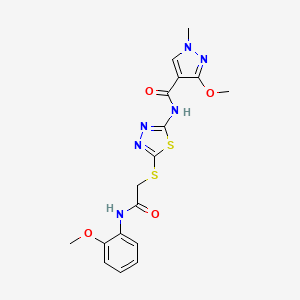
![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)
![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)
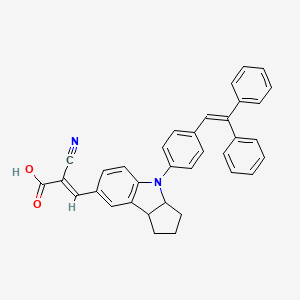
![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)
![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)
![1,3-dimethyl-7-(2-methylpropyl)-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2744272.png)
![ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)
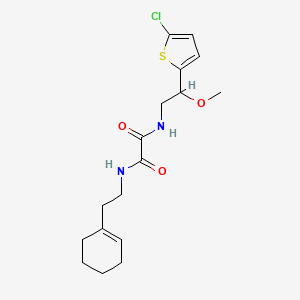
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)
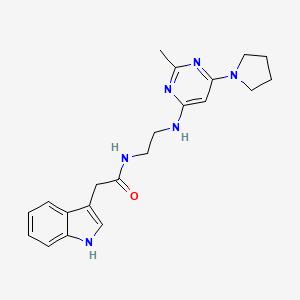
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)
